2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
Description
Chemical Structure and Properties 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine hydrochloride is a bicyclic compound featuring a fused oxygen-containing ring system. The core structure includes a 2,6-dioxabicyclo[3.2.1]octane moiety, where oxygen atoms occupy the 2- and 6-positions of the bicyclic scaffold. The compound is functionalized with a methanamine group at the 1-position and exists as a hydrochloride salt, enhancing its stability and solubility. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol .
Synthetic and Natural Occurrence This compound is synthetically derived, though structurally related bicyclo[3.2.1]octane rings are found in natural polyketide mycotoxins such as aurovertins and citreoviridin analogs (e.g., citreoviridinol). These natural products are biosynthesized by fungi and exhibit bioactivity, including ATP synthase inhibition in the case of aurovertins .
Properties
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-7-3-6(9-5-7)1-2-10-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYORKPADXMPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride typically involves the transformation of 2-hydroxychalcones using the Corey–Chaykovsky reaction. This reaction involves treating 2-hydroxychalcones with the Corey ylide, leading to the formation of highly reactive donor–acceptor cyclopropanes. These intermediates undergo nucleophilic three-membered ring opening followed by cyclization under mild reaction conditions to afford the 2,6-dioxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of organic synthesis involving the use of specific reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the hydrochloride salt acts as a nucleophile, facilitating substitution reactions:
| Reaction Type | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Alkylation | Methanesulfonyl chloride, polar solvents (e.g., DMF) | Formation of sulfonamide derivatives | Optimized at 0–25°C |
| Acylation | Acetyl chloride, base (e.g., EtN) | N-Acetylated product | Purified via silica chromatography |
Mechanistic Insight : The reaction proceeds via an S2 mechanism, where the amine displaces leaving groups (e.g., mesyl or acetyl) under mild conditions.
Coupling Reactions
The compound participates in peptide bond formation and amide synthesis:
Key Observation : Coupling efficiency depends on steric hindrance from the bicyclic framework, requiring extended reaction times (24–48 hours) .
Mannich Reactions
The amine group engages in three-component Mannich reactions:
| Components | Conditions | Product | Applications |
|---|---|---|---|
| Aldehyde, ketone | pH 8–9, aqueous/organic solvent | β-Amino carbonyl derivatives | Bioactive scaffold synthesis |
Optimized Ratios : A molar ratio of 1:1.8:1.8 (tannin:amine:aldehyde) is recommended for maximal efficiency .
Elimination and Rearrangement
Under basic conditions, the hydrochloride salt can undergo elimination:
| Reagent | Conditions | Outcome |
|---|---|---|
| KCO, DMF | 60°C, 12 hours | Formation of unsaturated bicyclic products |
Mechanistic Pathway : Base-induced deprotonation leads to β-hydride elimination, generating alkenes or rearranged structures.
Cycloaddition and Ring-Opening
The dioxabicyclo framework enables ring-specific reactions:
Scientific Research Applications
Sodium-Dependent Glucose Cotransporter 2 Inhibitors
One of the prominent applications of this compound is in the development of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors. A derivative of this class, PF-04971729, demonstrated robust efficacy in preclinical models for the treatment of type 2 diabetes by promoting urinary glucose excretion while maintaining a favorable safety profile. This compound is currently undergoing phase 2 clinical trials, indicating its potential as a therapeutic agent for managing diabetes .
CNS Disorders
The bicyclic structure of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride has been explored for its interactions with dopamine transporters, which are crucial in the treatment of central nervous system (CNS) disorders such as Parkinson's disease and schizophrenia. Research indicates that compounds with this structure can selectively bind to human dopamine transporters (hDAT), making them candidates for further investigation in treating dopamine-related conditions .
Case Studies
Synthesis and Structural Insights
The synthesis of this compound involves complex organic reactions that leverage its unique bicyclic framework. The structural characteristics contribute to its biological activity and pharmacokinetic properties, making it a versatile scaffold for drug design.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Polyketides with Bicyclic Rings
Aurovertins vs. Citreoviridinol Analogs
| Feature | Aurovertins | Citreoviridinol Analogs |
|---|---|---|
| Core Structure | 2,6-Dioxabicyclo[3.2.1]octane | 2,6-Dioxabicyclo[3.2.1]octane |
| Substituent | Methyl group at the bridgehead | Ethyl group at the bridgehead |
| Bioactivity | ATP synthase inhibitors | Less studied; potential cytotoxicity |
| NMR Characterization | Well-established | Recently resolved (post-2017 studies) |
| Natural Sources | Calcarisporium arbuscula fungi | Penicillium species |
Key Insight: Substituent size (methyl vs. ethyl) dictates biological target specificity and solubility. Aurovertins’ methyl group enhances binding to ATP synthase, while citreoviridinol analogs remain understudied due to historical challenges in structural elucidation .
Rearranged Bicyclo Systems: 2,5-Dioxabicyclo[2.2.1]heptane
Compounds like 7 and 8 (isolated from stressed fungal cultures) feature a 2,5-dioxabicyclo[2.2.1]heptane ring instead of the 3.2.1 system. This smaller, more strained ring alters NMR profiles (e.g., δH shifts) and reduces thermal stability. For example, compound 7 shows distinct NOESY cross-peaks between H-4 (δH 3.70) and H-8 (δH 6.18), absent in the 3.2.1 analogs .
2.6-Dioxabicyclo[2.2.2]octane
A structurally related synthetic compound, 2,6-dioxabicyclo[2.2.2]octane , features an additional methylene group, creating a larger, less strained ring. This compound polymerizes readily due to lower ring strain, unlike the 3.2.1 system, which resists polymerization under similar conditions .
6,8-Dioxabicyclo[3.2.1]octane Derivatives
Patented derivatives such as substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diols are designed as asialoglycoprotein receptor (ASGPR) targeting agents. The altered oxygen positions (6,8 vs. 2,6) improve hepatocyte-specific binding, demonstrating how oxygen placement influences pharmacological targeting .
Functionalized Bicyclo Amines
| Compound | Structure | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine HCl | C₇H₁₄ClNO₂ | 179.65 | Synthetic intermediate; drug discovery |
| 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine HCl | C₆H₁₂ClNO | 149.62 | Polymer precursors |
| (1S,3R,4R,7S)-3-(2,6-Di(thiophen-2-yl)-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol | C₁₈H₁₈N₄O₃S₂ | 426.49 | Nucleoside analog development |
Key Insight : Smaller bicyclo systems (e.g., [2.1.1]hexane) prioritize industrial scalability, while bulkier systems (e.g., [3.2.1]octane) are leveraged for bioactive molecule design .
Biological Activity
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes two ether linkages and an amine group. The molecular formula is with a molecular weight of approximately 135.60 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it more bioavailable for pharmacological applications.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Neurotransmitter Modulation : This compound has been shown to interact with neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Antioxidant Activity : Studies suggest that it possesses antioxidant properties that help mitigate oxidative stress in cells, potentially offering neuroprotective effects.
- Antimicrobial Properties : Preliminary investigations indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function and reductions in anxiety-like behaviors. The mechanism was attributed to enhanced serotonin signaling pathways.
Case Study 2: Antioxidant Potential
In vitro experiments revealed that the compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases where oxidative damage is a critical factor.
Case Study 3: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli strains, indicating its potential utility as an antimicrobial agent.
Q & A
Q. Advanced
- Software : Gaussian 16 with B3LYP/6-31G* basis set for density functional theory (DFT) calculations.
- Validation : Compare experimental VCD spectra (e.g., from chiral HPLC isolates) with simulated spectra to confirm absolute configuration .
How does the compound’s stability vary under acidic vs. basic conditions?
Q. Basic
- Acidic Conditions (pH < 3) : The hydrochloride salt remains stable, but prolonged exposure may hydrolyze ether bonds.
- Basic Conditions (pH > 9) : Free amine forms precipitate; use buffered solutions (pH 7–8) for biological assays .
What role does the compound serve as a ligand in coordination chemistry?
Q. Advanced
- Metal Binding : The amine and ether moieties chelate transition metals (e.g., Cu²⁺, Pd⁰) for catalytic applications.
- Case Study : In Pd-catalyzed cross-coupling, the bicyclic structure enhances steric hindrance, improving selectivity for Suzuki-Miyaura reactions .
How can researchers differentiate this compound from structurally similar bicyclic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
